molecular formula C18H16O2S3 B14903276 3,3'-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one)

3,3'-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one)

Cat. No.: B14903276
M. Wt: 360.5 g/mol
InChI Key: DCONDLFUVWVUOB-UHFFFAOYSA-N
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Description

3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound features a thiophene core with two propanone groups attached at the 2 and 5 positions, making it a bis-thiophene derivative. It is of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) involves its interaction with molecular targets through its thiophene rings and carbonyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s electronic properties also play a role in its function in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Thiophene-2,5-diyl)bis(1-(thiophen-2-yl)propan-1-one) is unique due to its bis-thiophene structure with propanone groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .

Properties

Molecular Formula

C18H16O2S3

Molecular Weight

360.5 g/mol

IUPAC Name

3-[5-(3-oxo-3-thiophen-2-ylpropyl)thiophen-2-yl]-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C18H16O2S3/c19-15(17-3-1-11-21-17)9-7-13-5-6-14(23-13)8-10-16(20)18-4-2-12-22-18/h1-6,11-12H,7-10H2

InChI Key

DCONDLFUVWVUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCC2=CC=C(S2)CCC(=O)C3=CC=CS3

Origin of Product

United States

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